molecular formula C5H11NO B1449857 3-Ethyloxetan-3-amine CAS No. 1363383-14-5

3-Ethyloxetan-3-amine

Cat. No.: B1449857
CAS No.: 1363383-14-5
M. Wt: 101.15 g/mol
InChI Key: DFNDHTNAOKAPGX-UHFFFAOYSA-N
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Description

3-Ethyloxetan-3-amine is a chemical compound that features an oxetane ring with an ethyl group and an amine group attached to the third carbon atom. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the amine group in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

3-Ethyloxetan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening reactions facilitated by enzymes such as epoxide hydrolases. These interactions often result in the formation of more stable compounds, which can further participate in metabolic pathways . The nature of these interactions is typically characterized by nucleophilic attack on the oxetane ring, leading to its cleavage and subsequent formation of more reactive intermediates.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can result in altered metabolic profiles and changes in gene expression related to detoxification processes. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive environments can lead to its breakdown, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, manifesting as liver damage, oxidative stress, and alterations in hematological parameters . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and epoxide hydrolases, which facilitate its conversion into more reactive intermediates . These intermediates can then participate in further metabolic reactions, influencing the levels of various metabolites. The compound’s involvement in these pathways can affect metabolic flux and the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Ethyloxetan-3-amine involves the reduction of benzyl 3-ethyloxetan-3-yl-carbamate using cyclohexa-1,4-diene and palladium on carbon (Pd-C) as a catalyst. The reaction is carried out in methanol under a hydrogen atmosphere at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyloxetan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxetanes, amine derivatives, and oxidized oxetane compounds.

Scientific Research Applications

3-Ethyloxetan-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Aminooxetane: Similar structure but lacks the ethyl group.

    3-Methyl-oxetan-3-amine: Similar structure with a methyl group instead of an ethyl group.

    3-Hydroxyoxetane: Contains a hydroxyl group instead of an amine group.

Uniqueness

3-Ethyloxetan-3-amine is unique due to the presence of both an ethyl group and an amine group on the oxetane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-ethyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-5(6)3-7-4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNDHTNAOKAPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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